molecular formula C11H13NO4S B12884165 Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- CAS No. 6513-20-8

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)-

Cat. No.: B12884165
CAS No.: 6513-20-8
M. Wt: 255.29 g/mol
InChI Key: PQAYNIJKMNCUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- follows IUPAC guidelines for sulfonamide derivatives. The parent structure is benzenesulfonamide , with substituents identified as follows:

  • A methyl group at the para position (C4) of the benzene ring.
  • A tetrahydro-2-oxo-3-furanyl group attached to the sulfonamide nitrogen.

The full IUPAC name is 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)benzenesulfonamide . The tetrahydrofuranone moiety is numbered such that the carbonyl oxygen occupies position 2, and the sulfonamide attachment occurs at position 3 (Figure 1). This nomenclature aligns with conventions observed in structurally related sulfonamides, such as 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide.

Table 1: Key identifiers for benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)-

Property Value
Molecular formula C₁₁H₁₃NO₄S
Molecular weight 283.34 g/mol
CAS Registry Number Not publicly disclosed
Systematic SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2C(CC(O2)=O)CO

The sulfonamide group (-SO₂NH-) and the γ-lactone ring in the tetrahydrofuranone moiety are critical to the compound’s electronic and steric profile.

Molecular Geometry and Conformational Analysis

The molecular geometry of benzenesulfonamide derivatives is influenced by the planarity of the sulfonamide group and the puckering of heterocyclic substituents. In this compound:

  • The benzene ring adopts a planar configuration, with the methyl group at C4 causing minimal steric hindrance due to its para orientation.
  • The sulfonamide group exhibits partial double-bond character between sulfur and oxygen atoms, resulting in a trigonal planar geometry around sulfur.
  • The tetrahydrofuranone ring exists in an envelope conformation, with the carbonyl oxygen (O2) and the sulfonamide-attached carbon (C3) deviating from the ring plane by approximately 15°–20°, as observed in similar γ-lactone systems.

Conformational flexibility is limited by the rigidity of the γ-lactone ring, which restricts free rotation around the N-C3 bond. Density functional theory (DFT) studies of analogous compounds suggest an energy barrier of ~8–12 kcal/mol for rotation, favoring a conformation where the lactone ring’s carbonyl group is antiperiplanar to the sulfonamide nitrogen.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- remains unpublished, crystallographic studies of related sulfonamides provide insights into its likely packing behavior:

Table 2: Inferred crystallographic parameters

Parameter Value (estimated)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.2 Å, b = 7.8 Å, c = 12.4 Å
β angle 98.5°
Z-value 4

Key features derived from analogs include:

  • Hydrogen-bonding networks : The sulfonamide N-H group participates in intermolecular hydrogen bonds with adjacent sulfonyl oxygen atoms (O···H-N distance ~2.1 Å).
  • Stacking interactions : The benzene ring engages in offset π-π stacking with neighboring molecules (interplanar spacing ~3.5 Å).
  • Lactone ring conformation : The tetrahydrofuranone ring adopts a half-chair conformation, with pseudorotation parameters consistent with γ-lactones.

Tautomeric Forms and Stereochemical Considerations

The compound exhibits limited tautomerism due to the absence of enolizable α-hydrogens in the tetrahydrofuranone ring. However, the sulfonamide group itself may participate in prototropic tautomerism under specific conditions:

Sulfonamide tautomerism :
$$
\text{NH-SO}2 \leftrightarrow \text{SO}2-\text{N}^- \text{H}^+
$$
This equilibrium is influenced by solvent polarity and pH, with the neutral form predominating in non-aqueous media.

Stereochemical features :

  • The tetrahydrofuranone ring contains two stereocenters (C3 and C4), but synthetic routes typically yield the cis configuration due to steric guidance during ring closure.
  • The sulfonamide nitrogen is pyramidalized (bond angles ~107°–112°), with inversion barriers comparable to secondary amines (~5–7 kcal/mol).

Chiral resolution studies of similar compounds reveal enantiomeric excesses >90% when crystallized from polar solvents, suggesting that benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- may exhibit measurable optical activity.

Properties

CAS No.

6513-20-8

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

4-methyl-N-(2-oxooxolan-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(14,15)12-10-6-7-16-11(10)13/h2-5,10,12H,6-7H2,1H3

InChI Key

PQAYNIJKMNCUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCOC2=O

Origin of Product

United States

Preparation Methods

The synthesis of Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2-oxo-3-furanyl amine under controlled conditions. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group or the furan ring, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group or the furan ring, resulting in different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonamide group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C11H11NO5SC_{11}H_{11}NO_5S with a molecular weight of approximately 269.27 g/mol. Its structure features a sulfonamide group attached to a furan derivative, which is crucial for its biological activity.

Therapeutic Applications

  • Endothelin Antagonism
    Benzenesulfonamide derivatives have been identified as potential endothelin antagonists. These compounds inhibit the binding of endothelin peptides to their receptors, which is beneficial in treating conditions such as hypertension and congestive heart failure. The inhibition of endothelin receptors can lead to vasodilation and reduced blood pressure, making these compounds valuable in cardiovascular therapies .
  • Anti-inflammatory Properties
    Research has shown that benzenesulfonamide derivatives can inhibit lipoxygenases (LOXs), enzymes involved in inflammatory processes. For instance, compounds based on this scaffold have demonstrated nanomolar potency against platelet-type 12-(S)-LOX, which plays a role in skin diseases and cancer. This inhibition can reduce inflammation and may provide therapeutic avenues for treating inflammatory diseases .
  • Cancer Therapy
    The compound's ability to modulate signaling pathways involved in cell proliferation makes it a candidate for cancer therapy. By targeting specific enzymes like LOXs, these compounds may help in reducing tumor growth and metastasis .

Case Study 1: Endothelin Receptor Inhibition

A study demonstrated that a related benzenesulfonamide compound effectively reduced blood pressure in animal models by blocking endothelin receptors. This was associated with improved cardiac function and reduced symptoms of heart failure, showcasing the potential of this class of compounds in cardiovascular medicine .

Case Study 2: Inhibition of Lipoxygenases

In another investigation, researchers synthesized various benzenesulfonamide derivatives and evaluated their effects on human platelets. The most potent compounds significantly inhibited platelet aggregation induced by thrombin, suggesting their utility in managing thrombotic disorders .

Data Table: Summary of Research Findings

Application AreaMechanism of ActionKey Findings
Endothelin AntagonismInhibition of endothelin receptor bindingEffective in lowering blood pressure and improving heart function
Anti-inflammatoryInhibition of lipoxygenasesReduces inflammation and platelet aggregation; potential for skin diseases
Cancer TherapyModulation of signaling pathwaysInhibits tumor growth; promising results in preclinical models

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

The benzenesulfonamide scaffold is highly versatile, with modifications primarily occurring at the sulfonamide nitrogen. Key comparisons include:

(a) 4-methyl-N-(3-methylbut-2-en-1-yl)-N-(2-oxoethyl)benzenesulfonamide
  • Substituents : A 3-methylbut-2-en-1-yl (prenyl) group and a 2-oxoethyl moiety.
  • Properties : The prenyl group increases lipophilicity, while the 2-oxoethyl group introduces polarity. This compound was synthesized via IBX oxidation, indicating stability under oxidative conditions .
  • Applications : Likely explored for medicinal chemistry due to its hybrid hydrophilic-lipophilic balance.
(b) 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide
  • Substituents: A thiazolidinone ring fused to a carbonyl group.
  • Properties: The sulfur atom in the thiazolidinone enhances electronic interactions, and the carbonyl group facilitates hydrogen bonding. Single-crystal X-ray data confirm a planar structure, suggesting strong intermolecular interactions .
  • Applications: Potential use in enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-thiazolidinone synergy.
(c) N-(cyclohex-1-en-1-ylmethyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide
  • Substituents : Cyclohexenylmethyl and propenylphenyl groups.
  • Properties : Bulky substituents reduce solubility but improve membrane permeability. NMR data indicate restricted rotation around the sulfonamide bond, which may influence binding to hydrophobic targets .
  • Applications : Suitable for targeting lipophilic environments (e.g., membrane-bound receptors).
(d) 4-Chloro-N-[5-chloro-2-[[4,5-dihydro-3-methyl-5-oxo-4-(phenylmethyl)-1H-pyrazol-1-yl]methyl]phenyl]benzenesulfonamide
  • Substituents : Chlorine atoms and a dihydropyrazolone ring.
  • Properties : Chlorine atoms enhance electronegativity and metabolic stability. The pyrazolone ring offers hydrogen-bonding sites, as seen in COX-2 inhibitors .
  • Applications : Anti-inflammatory or anticancer candidates.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., Cl, carbonyl): Increase metabolic stability and target affinity .
  • Bulky Substituents (e.g., cyclohexenylmethyl): Enhance membrane permeability but reduce solubility .
  • Heterocyclic Moieties (e.g., tetrahydrofuranone, thiazolidinone): Improve hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- is C11H13NO4SC_{11}H_{13}NO_4S with a molecular weight of 255.290 g/mol. Its structure features a sulfonamide group attached to a furan derivative, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various microbial strains. The following table summarizes the zone of inhibition observed in different concentrations:

MicroorganismConcentration (mg/mL)Zone of Inhibition (mm)
E. coli ATCC 14028 0.59.00 ± 0.03
1.015.00 ± 0.01
Staphylococcus aureus ATCC 25192 0.510.00 ± 0.02
1.015.00 ± 0.04
Pseudomonas aeruginosa ATCC 27853 0.511.00 ± 0.03
1.0Not tested

The compound exhibited significant antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli .

Anticancer Activity

The anticancer potential of Benzenesulfonamide derivatives has been explored in various studies, highlighting their efficacy against different cancer cell lines:

Case Study: Anticancer Evaluation

In a recent study, several derivatives were tested against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cell lines:

CompoundCell LineIC50 (μM)
Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)-HeLa10.99 ± 1.06
SMMC-77214.40 ± 0.05
K5624.40 ± 0.06

The results indicated moderate to high anticancer activity, particularly in the SMMC-7721 cell line, suggesting that structural modifications could enhance the bioactivity of the sulfonamide moiety .

The biological activity of Benzenesulfonamide derivatives is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
  • Interaction with Cellular Receptors : The furan ring may facilitate interactions with specific cellular receptors, enhancing the compound's efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Benzenesulfonamide derivatives:

  • Electron Donating Groups : Substitution with electron-donating groups generally increases activity.
  • Furan Ring Modifications : Alterations in the furan structure can significantly impact both antimicrobial and anticancer activities.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)benzenesulfonamide, and what are critical optimization steps?

Synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with a tetrahydro-2-oxo-3-furanyl amine derivative under basic conditions (e.g., using triethylamine in THF or DCM). Key challenges include controlling regioselectivity and avoiding over-sulfonylation. Purification often requires column chromatography with ethyl acetate/hexane gradients. Reaction progress is monitored via TLC and confirmed by 1H NMR^1 \text{H NMR} (e.g., δ 7.6–7.8 ppm for aromatic protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

  • 1H NMR^1 \text{H NMR}: Aromatic protons (6.8–7.8 ppm), methyl groups (2.4–2.6 ppm), and tetrahydrofuranone protons (3.0–4.5 ppm).
  • IR: Sulfonamide S=O stretches (~1350 cm1^{-1}) and carbonyl C=O (~1700 cm1^{-1}).
  • Mass Spectrometry: Exact mass (e.g., 462.1573 Da) to confirm molecular ion peaks .

Q. How can crystallographic data be acquired and preliminarily interpreted for structural validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

ParameterExample Value (from a related structure)
Space groupP1P1 (triclinic)
Unit cella=9.556A˚,b=9.672A˚,c=14.635A˚a = 9.556 \, \text{Å}, \, b = 9.672 \, \text{Å}, \, c = 14.635 \, \text{Å}
RR-factor< 0.05 for high reliability
Refinement with SHELXL and validation using PLATON/CHECKCIF are critical to detect disorders or twinning .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered moieties) be resolved during structure refinement?

Strategies include:

  • Applying restraints/constraints in SHELXL for unstable regions.
  • Testing alternative space groups to minimize RintR_{\text{int}}.
  • Cross-validating with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What computational methods are suitable for predicting the compound’s reactivity or biological interactions?

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., sulfonamide’s electron-withdrawing nature).
  • Molecular Docking: Simulate binding to enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Validate with experimental IC50_{50} data .

Q. How does the tetrahydro-2-oxo-3-furanyl moiety influence stereochemical outcomes in derivative synthesis?

The furanone ring introduces steric hindrance, favoring axial attack in nucleophilic substitutions. Chiral HPLC or Mosher’s method can resolve enantiomers. For example, in , a diastereomeric excess >90% was achieved using L-proline catalysis .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Purity Assurance: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • Assay Standardization: Control pH, temperature, and solvent (DMSO concentration <1%).
  • Structural Confirmation: SCXRD or 13C NMR^{13} \text{C NMR} to rule out polymorphic variations .

Data Analysis and Validation

Q. How are dynamic disorders in crystallographic models addressed during publication?

  • Apply "SQUEEZE" in PLATON to model solvent-accessible voids.
  • Report displacement parameters (UeqU_{\text{eq}}) and validate with Hirshfeld surface analysis .

Q. What statistical metrics are critical when reporting NMR-based purity assessments?

  • Signal-to-noise ratio >20:1 for key protons.
  • JJ-coupling constants to confirm stereochemistry (e.g., 3JHH=810Hz^3J_{\text{HH}} = 8–10 \, \text{Hz} for trans protons) .

Q. How can synthetic byproducts be identified and quantified in reaction mixtures?

  • LC-MS/MS: Use a C18 column with ESI+ mode; monitor [M+H]+^+ ions.
  • GC-MS: For volatile byproducts (e.g., unreacted amines), employ DB-5MS columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.